2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate
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Overview
Description
Benzo[d]thiazol and its derivatives are known to have significant biological activities . For instance, they have been used as tyrosinase inhibitors, which are important in preventing melanin accumulation in the skin .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the creation of a series of novel compounds . These compounds were evaluated for their anticancer activity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is complex and can vary based on the specific derivative . For example, one derivative, MHY2081, was found to have a stronger affinity with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary based on the specific derivative . For example, MHY2081 was found to be a strong competitive inhibitor of tyrosinase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can vary based on the specific derivative . For example, MHY2081 was found to have a stronger affinity with tyrosinase .Scientific Research Applications
Electrochemical Synthesis of Disulfides : A study by Esmaili and Nematollahi (2013) in The Journal of Organic Chemistry describes the electrochemical synthesis of disulfides related to benzo[d]thiazol, which might be relevant to understanding the electrochemical properties of compounds like the one (Esmaili & Nematollahi, 2013).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2 : Wissner et al. (2005) in the Journal of Medicinal Chemistry developed quinazoline derivatives as potent covalent-binding, irreversible inhibitors of VEGFR-2, which may provide insights into the potential biological activity of quinazoline-based compounds (Wissner et al., 2005).
Antimicrobial Activity and Quantum Calculations : Fahim and Ismael (2019) in the Egyptian Journal of Chemistry studied the reactivity of certain derivatives towards nitrogen-based nucleophiles, including quinazoline derivatives, and analyzed their antimicrobial activity. This study can provide insights into the antimicrobial potential of the compound (Fahim & Ismael, 2019).
Inhibitory Activity Against Protein Tyrosine Phosphatase 1B : Navarrete-Vázquez et al. (2012) in the European Journal of Medicinal Chemistry synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their in vitro inhibitory activity against protein tyrosine phosphatase 1B. This could suggest a potential application of similar structures in therapeutic contexts (Navarrete-Vázquez et al., 2012).
Potential Biological Activity of Quinazolinone Derivatives : Párkányi and Schmidt (2000) in the Journal of Heterocyclic Chemistry synthesized new quinazolinone derivatives and characterized their potential biological activity. This research may provide insights into the possible biological applications of similar quinazolinone compounds (Párkányi & Schmidt, 2000).
Antimalarial Sulfonamides and COVID-19 Drug Application : Fahim and Ismael (2021) in Biointerface Research in Applied Chemistry investigated the reactivity and in vitro antimalarial activity of sulphonamides, including derivatives with benzo[d]thiazol. This study suggests potential antimalarial and COVID-19 applications for similar compounds (Fahim & Ismael, 2021).
Anticonvulsant Agents : Ugale et al. (2012) in the European Journal of Medicinal Chemistry synthesized and evaluated benzo[d]thiazol-2-yl quinazolinone derivatives as anticonvulsant agents, indicating the potential of similar compounds in the treatment of seizures (Ugale et al., 2012).
Thymidylate Synthase Inhibitor Targeting Tumor Cells : Tochowicz et al. (2013) in the Journal of Medicinal Chemistry developed a novel thymidylate synthase inhibitor with potential efficacy in cancer treatment, suggesting a similar utility for quinazolin-based compounds (Tochowicz et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-ylamino derivatives, have been reported to inhibit tyrosinase . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This interaction could inhibit the activity of the enzyme, leading to a decrease in melanogenesis .
Biochemical Pathways
Inhibition of tyrosinase would lead to a decrease in melanin production, potentially affecting skin pigmentation .
Result of Action
Based on the potential inhibition of tyrosinase, it can be inferred that the compound could lead to a decrease in melanin production, potentially affecting skin pigmentation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLYDVMFNHZMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N4O7PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1579965-12-0 |
Source
|
Record name | [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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